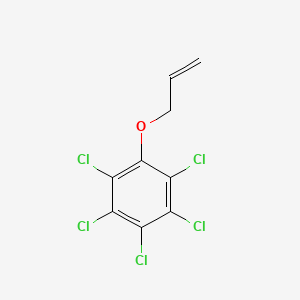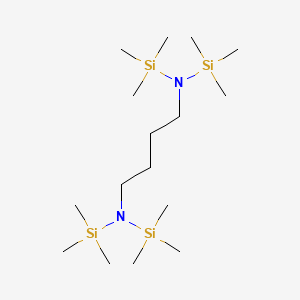
1,4-Butanediamine, N,N,N',N'-tetrakis(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- is a chemical compound with the molecular formula C16H44N2Si4. This compound is characterized by the presence of four trimethylsilyl groups attached to the nitrogen atoms of 1,4-butanediamine. The trimethylsilyl groups are known for their ability to protect amine functionalities during chemical reactions, making this compound valuable in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- can be synthesized through the reaction of 1,4-butanediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
1,4-Butanediamine+4(Trimethylsilyl chloride)→1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)-+4(Hydrochloric acid)
Industrial Production Methods
Industrial production of 1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to remove the trimethylsilyl groups, regenerating the free amine functionalities.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trimethylsilyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used to replace the trimethylsilyl groups.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the trimethylsilyl groups.
Oxidation and Reduction: Strong oxidizing or reducing agents can be used, but these reactions are less frequently encountered.
Major Products
Substitution Reactions: The major products are the substituted derivatives of 1,4-butanediamine.
Hydrolysis: The major product is 1,4-butanediamine.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
科学的研究の応用
1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: Employed in the synthesis of biologically active compounds where protection of amine groups is necessary.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of amine groups are required.
Industry: Applied in the production of polymers and other materials where controlled reactivity of amine groups is essential.
作用機序
The mechanism of action of 1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- primarily involves the protection of amine groups. The trimethylsilyl groups prevent the amines from participating in unwanted side reactions, allowing for selective transformations. The compound can be deprotected under specific conditions to regenerate the free amine functionalities, enabling further chemical modifications.
類似化合物との比較
Similar Compounds
1,4-Butanediamine, N,N,N’,N’-tetramethyl-: Similar in structure but with methyl groups instead of trimethylsilyl groups.
N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine: Contains aminopropyl groups instead of trimethylsilyl groups.
Uniqueness
1,4-Butanediamine, N,N,N’,N’-tetrakis(trimethylsilyl)- is unique due to the presence of trimethylsilyl groups, which provide steric protection and stability to the amine functionalities. This makes it particularly valuable in synthetic applications where selective protection and deprotection of amines are required.
特性
CAS番号 |
39772-63-9 |
|---|---|
分子式 |
C16H44N2Si4 |
分子量 |
376.9 g/mol |
IUPAC名 |
N,N,N',N'-tetrakis(trimethylsilyl)butane-1,4-diamine |
InChI |
InChI=1S/C16H44N2Si4/c1-19(2,3)17(20(4,5)6)15-13-14-16-18(21(7,8)9)22(10,11)12/h13-16H2,1-12H3 |
InChIキー |
HALMUIBMTWWREW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N(CCCCN([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


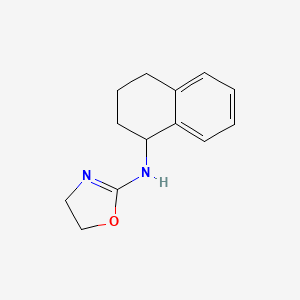
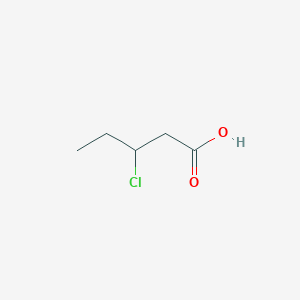
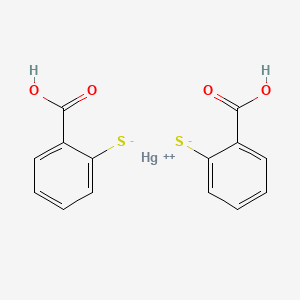
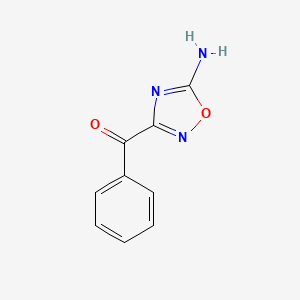
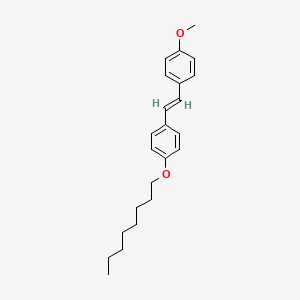

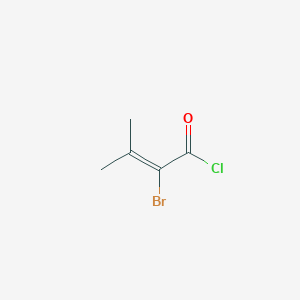
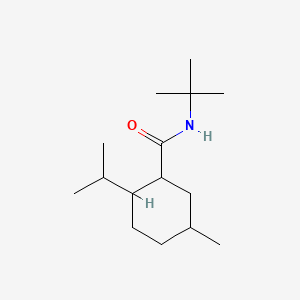
![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)
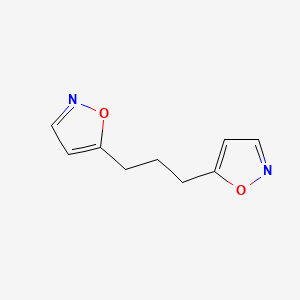
![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)
![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)
